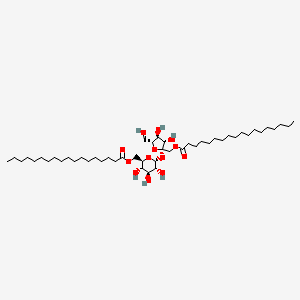
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde
Descripción general
Descripción
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde is a useful research compound. Its molecular formula is C15H14O4S and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds : This compound is used in the synthesis of other complex organic molecules. For example, X. Bin (2012) demonstrated the synthesis of 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde using a condensation reaction, which has implications in pharmaceutical and materials science research (X. Bin, 2012).
Catalytic Reactions and Green Chemistry : The compound plays a role in catalytic reactions and has been utilized in green chemistry experiments. Verdía et al. (2017) reported an undergraduate organic chemistry experiment using an ionic liquid as solvent and catalyst in a Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating its role in educational and sustainable chemical processes (Verdía, Santamarta, & Tojo, 2017).
Enzyme Catalysis in Chemical Engineering : Sven Kühl and colleagues (2007) investigated the use of benzaldehyde lyase in the asymmetric synthesis of compounds like 3,3'-dimethoxybenzoin, highlighting its application in enzyme catalysis and reaction engineering (Kühl et al., 2007).
Synthesis of Labeled Compounds for Research : S. B. Boga et al. (2014) discussed the synthesis of 2H and 13C labeled benzaldehydes, which are crucial in research involving isotope labeling for tracking and analysis in various scientific studies (Boga, Alhassan, & Hesk, 2014).
Pharmaceutical and Biomedical Applications : Research has also focused on the use of derivatives of this compound in the development of pharmaceutical drugs and in studying their biological activities. For instance, Catriona G Mortimer et al. (2006) synthesized a series of new 2-phenylbenzothiazoles based on the potent antitumor properties of a derivative of this compound (Mortimer et al., 2006).
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfinylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-18-12-7-8-13(19-2)15(9-12)20(17)14-6-4-3-5-11(14)10-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVFDNJBTKNHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,5R,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8002800.png)
![5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8002804.png)


![trimagnesium;[(2S)-2-hydroxy-2-[(2R)-4-hydroxy-3-oxido-5-oxo-2H-furan-2-yl]ethyl] phosphate;hydrate](/img/structure/B8002817.png)



![6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8002842.png)

![tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate](/img/structure/B8002853.png)


